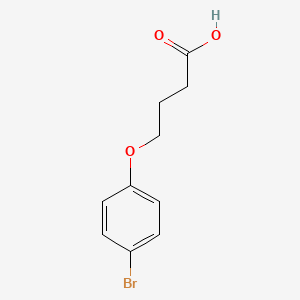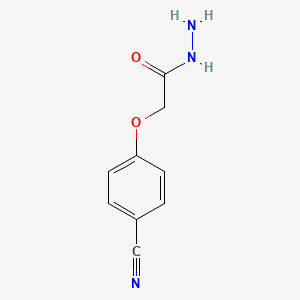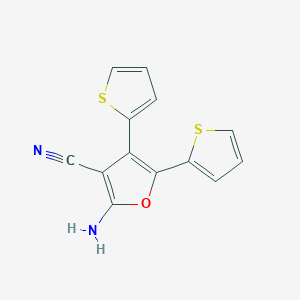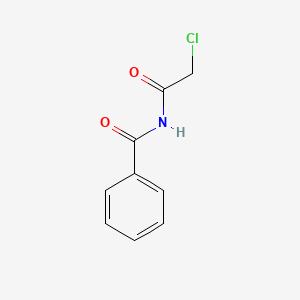
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Vue d'ensemble
Description
The compound “5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde” is an ether . It can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .
Synthesis Analysis
A synthetic method for “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde” has been disclosed . The method involves several steps, including reacting 2-fluoro acetophenone with a bromination reagent, cyclizing the product in a hydrogen chloride-ethyl acetate solution, and carrying out catalytic dechlorination .
Applications De Recherche Scientifique
-
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary : A compound similar to the one you mentioned, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), has been discovered as a Potassium-Competitive Acid Blocker (P-CAB) . This compound is used as a drug candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .
- Method : The compound was synthesized focusing on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values .
- Results : The compound exhibited potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo. Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .
-
Application in Chiral Selective Synthesis
- Field : Organic Chemistry
- Summary : A chiral selective synthesis of tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate was performed using ketoreductases . This compound is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
- Method : Ketoreductases capable of performing chiral selective reduction in tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .
-
Application in Acid Secretion Inhibition
- Field : Medicinal Chemistry
- Summary : A compound similar to the one you mentioned, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (also known as Bonoprazan fumarate), has been discovered as a Potassium-Competitive Acid Blocker (P-CAB) . This compound is used as a drug candidate for the treatment of gastric and duodenal ulcers, and for pH control in the stomach during prevention and Helicobacter-Helicobacter pylori eradication .
- Method : The compound was synthesized by formylation and deprotection to produce 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde, and then by sulfonylation .
- Results : Bonoprazan fumarate is stable against acids, rapidly reaches effective concentration, and rapidly suppresses the action of gastric acid for a long time, compared to existing proton pump inhibitors .
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : A synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a compound similar to the one you mentioned, has been developed .
- Method : The synthesis involves dechlorination methods such as catalytic hydrogenation of Pd-C/H2, Pd-C/HCOOH, Pd (OAc) .
- Results : The method provides a way to synthesize 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .
-
Application in Acid Secretion Inhibition
- Field : Medicinal Chemistry
- Summary : A compound similar to the one you mentioned, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (also known as Bonoprazan fumarate), has been discovered as a Potassium-Competitive Acid Blocker (P-CAB) . This compound is used as a drug candidate for the treatment of gastric and duodenal ulcers, and for pH control in the stomach during prevention and Helicobacter-Helicobacter pylori eradication .
- Method : The compound was synthesized by formylation and deprotection to produce 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde, and then by sulfonylation .
- Results : Bonoprazan fumarate is stable against acids, rapidly reaches effective concentration, and rapidly suppresses the action of gastric acid for a long time, compared to existing proton pump inhibitors .
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : A synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a compound similar to the one you mentioned, has been developed .
- Method : The synthesis involves dechlorination methods such as catalytic hydrogenation of Pd-C/H2, Pd-C/HCOOH, Pd (OAc) .
- Results : The method provides a way to synthesize 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .
Safety And Hazards
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXFULJIZLNGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239329 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
108413-51-0 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



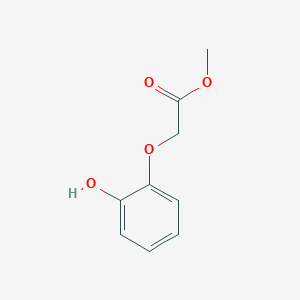
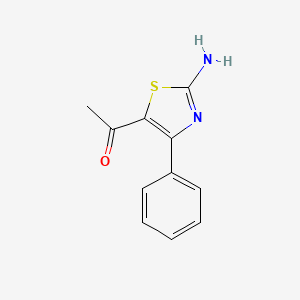
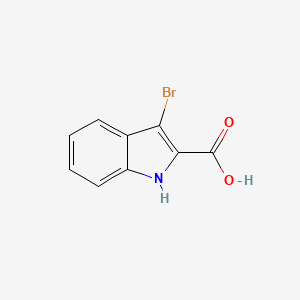
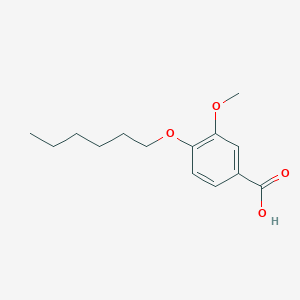
![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)
![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)
